molecular formula C10H11ClO4 B2613793 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid CAS No. 1248367-20-5

2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid

Cat. No. B2613793
CAS RN: 1248367-20-5
M. Wt: 230.64
InChI Key: PQIATGPQELCUPX-UHFFFAOYSA-N
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Description

“2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid” is a chemical compound with the CAS Number: 1248367-20-5 . It has a molecular weight of 230.65 and its IUPAC name is the same as the common name .


Molecular Structure Analysis

The InChI code for “2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid” is 1S/C10H11ClO4/c1-6(10(13)14)15-9-3-2-8(11)4-7(9)5-12/h2-4,6,12H,5H2,1H3,(H,13,14) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder and it should be stored at temperatures below -10 degrees Celsius .

Scientific Research Applications

Determination of Phenoxy Herbicides in Water A sensitive and accurate method has been developed for the determination of phenoxy herbicides, specifically 4-chloro-2-methylphenoxy acetic acid and 4-chloro-2-methylphenoxy propanoic acid, in water samples. This method employs phase transfer catalyst-assisted microextraction with simultaneous derivatization, significantly improving the resolution of analytes and their sensitive determination. The study highlights the method's application to seawater and tap water samples, demonstrating its effectiveness in detecting 4-chloro-2-methylphenoxy propanoic acid in seawater samples (Nuhu et al., 2012).

Biological Activity on Skeletal Muscle Chloride Channel 2-(4-Chloro-phenoxy)propanoic and 2-(4-chloro-phenoxy)butanoic acids are compounds known to block chloride membrane conductance in rat striated muscle by interacting with a specific receptor. A study evaluated the influence of introducing a second aryloxy moiety in the side-chain at a variable distance from the stereogenic center. The results indicated that this chemical modification negatively impacts biological activity, which however increases with the lengthening of the alkyl chain up to three methylene groups (Carbonara et al., 2001).

Phloretic Acid as an Alternative for Polybenzoxazine Phloretic acid, a naturally occurring phenolic compound, has been explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. This study used phloretic acid to introduce phenolic functionalities via solvent-free Fischer esterification. The results showed that renewable phloretic acid is a sustainable alternative to phenol for providing the specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules (Trejo-Machin et al., 2017).

Sorption of Phenoxy Herbicides to Soil, Organic Matter, and Minerals A comprehensive review of 2,4-D and other phenoxy herbicide sorption experiments was conducted. The data review suggests that sorption of 2,4-D can be rationalized based on soil parameters like pH, organic carbon content, oxalate extractable iron, and soil organic matter content. Soil organic matter and iron oxides appear to be the most relevant sorbents for phenoxy herbicides (Werner et al., 2012).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-[4-chloro-2-(hydroxymethyl)phenoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4/c1-6(10(13)14)15-9-3-2-8(11)4-7(9)5-12/h2-4,6,12H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIATGPQELCUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801022009
Record name 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801022009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1248367-20-5
Record name 2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801022009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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